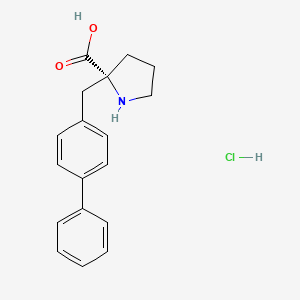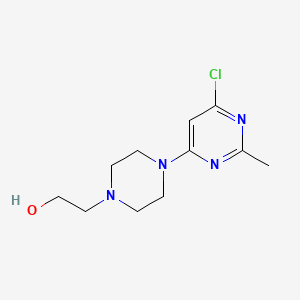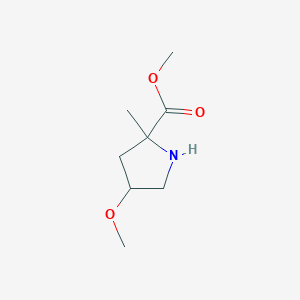![molecular formula C20H11Cl2F6NO2S B2709024 N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-11-2](/img/structure/B2709024.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains phenyl rings, which are six-membered carbon rings typical in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a thiophene ring at its core, with a carboxamide group attached to one carbon of the thiophene. The carboxamide nitrogen would then be bonded to a phenyl ring, which is substituted with two trifluoromethyl groups. Another carbon of the thiophene would be bonded to a methoxy group, which is in turn bonded to a dichlorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxamide group might be involved in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group and the aromatic rings could influence its solubility, while the presence of the sulfur atom in the thiophene ring could influence its electronic properties .Applications De Recherche Scientifique
Environmental Impact and Toxicology
Research on compounds like bisphenol A and DDT derivatives highlights the environmental persistence and potential toxicity of certain chemicals. These studies are crucial for understanding the ecological and health risks associated with chemical exposure and for developing safer alternatives. For instance, studies on bisphenol A alternatives have assessed their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties, indicating the importance of evaluating new chemicals for safety before widespread use (Shalenie P. den Braver-Sewradj et al., 2020).
Chemical Synthesis and Applications
Research on the synthesis and applications of compounds like thiophene analogues and phosphonic acids provides insights into the development of new materials and drugs. These studies contribute to the fields of medicinal chemistry, material science, and environmental chemistry by exploring new synthetic pathways and potential uses of novel compounds (J. Ashby et al., 1978), (C. M. Sevrain et al., 2017).
Endocrine Disruption and Human Health
The impact of endocrine-disrupting chemicals on human health, including their roles in obesity, reproductive health, and developmental effects, is a critical area of research. Understanding how these chemicals interact with the endocrine system can inform public health policies and lead to the development of safer compounds (J. Tang-Péronard et al., 2011).
Analytical Techniques and Detection
The development and refinement of analytical techniques for detecting environmental pollutants and understanding their behavior and fate in the environment are essential for monitoring and mitigating chemical risks. Studies on the mass spectrometry of polybrominated diphenyl ethers, for example, are crucial for tracking the presence and concentrations of these compounds in the environment (R. Hites, 2008).
Orientations Futures
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2F6NO2S/c21-13-2-1-10(15(22)8-13)9-31-16-3-4-32-17(16)18(30)29-14-6-11(19(23,24)25)5-12(7-14)20(26,27)28/h1-8H,9H2,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYYJOPIRDXMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2708951.png)
![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)
![Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2708961.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2708963.png)